molecular formula C15H9N5O2 B14411066 6-(5-Nitro-1H-benzimidazol-1-yl)quinoxaline CAS No. 87967-66-6

6-(5-Nitro-1H-benzimidazol-1-yl)quinoxaline

Cat. No.: B14411066
CAS No.: 87967-66-6
M. Wt: 291.26 g/mol
InChI Key: YYLHJNAPHZMJPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5-Nitro-1H-benzimidazol-1-yl)quinoxaline is a heterocyclic compound that combines the structural features of benzimidazole and quinoxaline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Nitro-1H-benzimidazol-1-yl)quinoxaline typically involves the condensation of 5-nitro-1H-benzimidazole with quinoxaline derivatives. One common method includes the reaction of 5-nitro-1H-benzimidazole with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-(5-Nitro-1H-benzimidazol-1-yl)quinoxaline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline moiety.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄).

Major Products Formed

    Reduction: 6-(5-Amino-1H-benzimidazol-1-yl)quinoxaline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-Nitro-1H-benzimidazol-1-yl)quinoxaline is unique due to the combination of the benzimidazole and quinoxaline moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and other scientific fields .

Properties

CAS No.

87967-66-6

Molecular Formula

C15H9N5O2

Molecular Weight

291.26 g/mol

IUPAC Name

6-(5-nitrobenzimidazol-1-yl)quinoxaline

InChI

InChI=1S/C15H9N5O2/c21-20(22)11-2-4-15-14(8-11)18-9-19(15)10-1-3-12-13(7-10)17-6-5-16-12/h1-9H

InChI Key

YYLHJNAPHZMJPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1N3C=NC4=C3C=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.